molecular formula C11H9ClN4O3 B10808265 methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate

methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B10808265
M. Wt: 280.67 g/mol
InChI Key: GYUHSNYCJOUHNH-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl ester group at position 5 and a 4-chlorobenzoylamino moiety at position 2. Its structure combines electron-withdrawing (4-chlorobenzoyl) and electron-donating (methyl ester) groups, which influence its reactivity and biological interactions.

Properties

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H9ClN4O3/c1-19-10(18)8-13-11(16-15-8)14-9(17)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14,15,16,17)

InChI Key

GYUHSNYCJOUHNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NN1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Biological Activity

Methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate, a compound belonging to the triazole family, has garnered attention due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a triazole ring and a chlorobenzoyl moiety. Its molecular formula is C₁₁H₉ClN₄O₃, with a molar mass of approximately 252.67 g/mol .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, research has shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. In particular, this compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Apoptosis induction
A5498.7Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that it possesses activity against a range of bacterial strains. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair processes in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.
  • Modulation of Signaling Pathways : It has been suggested that the compound may influence key signaling pathways related to cell survival and proliferation .

Case Studies

A notable case study involved the administration of this compound in preclinical models. The results indicated a significant reduction in tumor size compared to control groups when administered in combination with standard chemotherapy agents. This suggests a synergistic effect that enhances therapeutic efficacy .

Scientific Research Applications

Methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate has shown promising biological properties:

Anticancer Activity

  • Recent studies indicate that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against leukemia cells (K562 and CCRF-SB) with notable reductions in cell viability after exposure . The mechanism involves induction of apoptosis and cell cycle arrest.
CompoundCell LineCC50 (µM)
11gK56213.6 ± 0.3
11gCCRF-SB112 ± 19
6gK562391 ± 15

Antimicrobial Activity

  • Triazole derivatives have been explored for their antimicrobial properties. Research suggests that certain triazoles exhibit significant activity against pathogens such as E. coli, indicating their potential as therapeutic agents in treating infections .

Medicinal Applications

The compound's role as an inhibitor of coagulation factor XII positions it as a potential therapeutic agent for thromboembolic disorders. By inhibiting this factor, the compound may prevent excessive clot formation:

  • Inhibition Studies : In vitro assays have demonstrated that this compound effectively inhibits factor XIIa with an IC50 value indicative of its potency as an anticoagulant agent .

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex organic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials and pharmaceuticals.

Inhibition of Coagulation

A study highlighted the effectiveness of this compound in inhibiting factor XIIa, suggesting its potential application in anticoagulant therapies aimed at reducing thrombus formation.

Cytotoxicity Testing

In vitro assays revealed significant reductions in the viability of chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells after exposure to this compound. The results indicated a dose-dependent response with marked decreases in cell proliferation rates.

Mechanistic Insights

Further research has elucidated that the compound induces G1 phase cell cycle arrest while promoting apoptosis in cancer cell lines. This dual action enhances its therapeutic potential as an anticancer drug.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Zygocaperoside and Isorhamnetin-3-O-glycoside

For example:

  • 1H-NMR data for Zygocaperoside (Table 1 in ) revealed aromatic protons at δ 7.2–7.4 ppm, comparable to the 4-chlorobenzoyl group in the target compound, which would exhibit similar deshielded aromatic signals.
  • 13C-NMR for Isorhamnetin-3-O-glycoside (Table 2 in ) showed carbonyl carbons at δ 170–175 ppm, analogous to the ester and amide carbonyls in methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate .

Key Difference: The target compound lacks the glycosidic and flavonoid motifs present in these natural products, resulting in distinct solubility and bioavailability profiles.

4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one

This triazolone derivative () shares the 1,2,4-triazole core but differs in substituents:

  • Substituent Effects : The hydroxylphenyl group in this compound introduces hydrogen-bonding capacity, whereas the 4-chlorobenzoyl group in the target compound enhances lipophilicity and steric bulk.
  • Synthetic Pathways : The title compound in was synthesized via a reaction involving carbonyl sulfide and hydrazine, contrasting with the likely route for the target compound, which would require esterification and acylation steps .

Functional Group Comparison :

Property This compound 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one
Core Structure 1,2,4-Triazole with ester and amide substituents 1,2,4-Triazolone with hydroxylphenyl and amino groups
Electron Effects Electron-withdrawing (Cl, ester) and resonance-stabilized amide Electron-donating (OH) and conjugated triazolone
Lipophilicity (LogP) Higher (predicted) Lower (due to polar OH and NH₂ groups)
Synthetic Complexity Moderate (multiple functionalization steps) Low (one-pot synthesis reported)

Research Findings and Limitations

  • Spectroscopic Consistency: The NMR patterns observed in for triazole derivatives (e.g., aromatic proton shifts, carbonyl signals) align with predicted data for this compound, though experimental validation is needed .

Gaps in Literature :

No direct studies on the target compound’s synthesis or bioactivity were identified in the provided evidence.

Comparative pharmacokinetic data (e.g., metabolic stability, toxicity) are absent for this specific derivative.

Q & A

Q. What are the recommended synthetic routes for methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate, and how are intermediates stabilized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Triazole Formation : Start with cyclocondensation of thiosemicarbazide derivatives with α-ketoesters to form the 1,2,4-triazole core.

Chlorobenzoylation : Introduce the 4-chlorobenzoyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base).

Esterification : Protect the carboxylic acid group using methyl iodide in the presence of a mild base (e.g., K₂CO₃).
Key Considerations :

  • Stabilize intermediates by controlling reaction temperature (<60°C) to prevent decomposition of the triazole ring.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via flash chromatography .

Q. How should researchers approach structural characterization of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Resolve the dihedral angles between the triazole ring and substituents (e.g., 84.59° between phenyl rings in analogous structures) to confirm steric effects .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify key signals:
    • δ\delta ~8.1 ppm (NH of benzamide).
    • δ\delta ~3.8 ppm (ester methyl group).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and triazole ring vibrations (C-N at ~1550 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Testing : Use microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to standard drugs like fluconazole.
  • Enzyme Inhibition : Screen against acetylcholinesterase or α-glucosidase using spectrophotometric methods (IC50_{50} determination at 405 nm).
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways for triazole cyclization .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) to predict reaction yields under varying conditions.
  • Machine Learning : Train models on existing triazole reaction datasets to recommend optimal reagents (e.g., oxidizing agents like m-CPBA vs. H2 _2O2_2) .

Q. How to resolve contradictions in spectral data between synthesized batches?

Methodological Answer:

  • Batch Comparison : Analyze 1H^1H-NMR shifts for consistency in NH proton environments (±0.1 ppm tolerance).
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., sulfoxides from over-oxidation) and adjust reaction time/temperature .
  • Crystallographic Validation : Compare unit cell parameters (e.g., space group P21_1/c) across batches to confirm structural integrity .

Q. What strategies improve regioselectivity in derivative synthesis?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the triazole C-5 position to bias electrophilic substitution toward the benzamide moiety.
  • Microwave-Assisted Synthesis : Enhance regioselectivity by reducing side reactions (e.g., 80% yield in 20 minutes vs. 50% in 6 hours under classical heating) .
  • Protecting Group Chemistry : Temporarily mask reactive sites (e.g., ester groups) during functionalization steps .

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